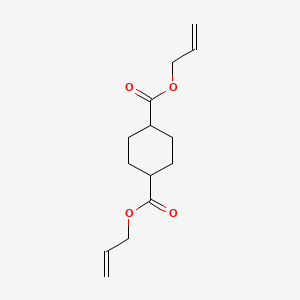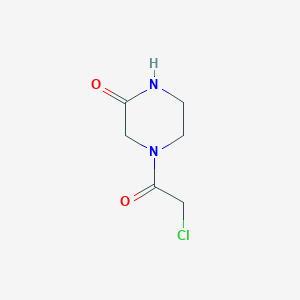
4-(2-氯乙酰基)哌嗪-2-酮
描述
4-(2-Chloroacetyl)piperazin-2-one is a chemical compound with the molecular formula C6H9ClN2O2 and a molecular weight of 176.6 g/mol It is a piperazine derivative, characterized by the presence of a chloroacetyl group attached to the piperazinone ring
科学研究应用
4-(2-Chloroacetyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary target of 4-(2-Chloroacetyl)piperazin-2-one is DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils that are introduced during DNA replication and transcription .
Mode of Action
4-(2-Chloroacetyl)piperazin-2-one interacts with DNA gyrase in a unique way, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains . The compound binds to the enzyme and prevents it from carrying out its supercoiling activity, thereby inhibiting DNA replication and leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. Without the ability to introduce negative supercoils, the DNA becomes overwound and cannot be properly separated during replication . This leads to a halt in the replication process and ultimately results in cell death .
Pharmacokinetics
Quinolones are generally well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of 4-(2-Chloroacetyl)piperazin-2-one’s action is the inhibition of bacterial growth and replication, leading to cell death . The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
Action Environment
The action of 4-(2-Chloroacetyl)piperazin-2-one can be influenced by various environmental factors. For instance, the presence of certain ions or pH levels can affect the compound’s stability and efficacy . .
生化分析
Biochemical Properties
4-(2-Chloroacetyl)piperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as DNA gyrase, which is crucial for DNA replication and transcription . This inhibition can lead to the disruption of bacterial growth and replication, making 4-(2-Chloroacetyl)piperazin-2-one a potential antimicrobial agent. Additionally, it can interact with proteins involved in cell signaling pathways, affecting cellular communication and function.
Cellular Effects
4-(2-Chloroacetyl)piperazin-2-one influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 4-(2-Chloroacetyl)piperazin-2-one can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of 4-(2-Chloroacetyl)piperazin-2-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of DNA gyrase, preventing the enzyme from performing its function in DNA replication . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, 4-(2-Chloroacetyl)piperazin-2-one can inhibit other enzymes by binding to their active sites or allosteric sites, leading to changes in their activity and downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Chloroacetyl)piperazin-2-one can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness Long-term exposure to 4-(2-Chloroacetyl)piperazin-2-one can result in sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism
Dosage Effects in Animal Models
The effects of 4-(2-Chloroacetyl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 4-(2-Chloroacetyl)piperazin-2-one can exhibit toxic effects, such as cell death and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
4-(2-Chloroacetyl)piperazin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. For example, the compound can affect the glycolytic pathway by inhibiting enzymes involved in glucose metabolism, resulting in altered energy production and cellular function.
Transport and Distribution
Within cells and tissues, 4-(2-Chloroacetyl)piperazin-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and tissues, where it can exert its effects. The distribution of 4-(2-Chloroacetyl)piperazin-2-one can also be influenced by its chemical properties, such as solubility and stability, which affect its ability to penetrate cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of 4-(2-Chloroacetyl)piperazin-2-one is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus to interact with DNA gyrase or other nuclear proteins, or it may be directed to the cytoplasm to inhibit enzymes involved in metabolic pathways. The subcellular localization of 4-(2-Chloroacetyl)piperazin-2-one can influence its effectiveness and specificity in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)piperazin-2-one typically involves the reaction of piperazin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for 4-(2-Chloroacetyl)piperazin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of reagents to minimize waste and reduce costs .
化学反应分析
Types of Reactions
4-(2-Chloroacetyl)piperazin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the piperazinone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazinones with various functional groups.
Oxidation: N-oxides of 4-(2-Chloroacetyl)piperazin-2-one.
Reduction: Alcohol derivatives of the original compound.
相似化合物的比较
Similar Compounds
4-(2-Bromoacetyl)piperazin-2-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
4-(2-Iodoacetyl)piperazin-2-one: Contains an iodoacetyl group.
4-(2-Fluoroacetyl)piperazin-2-one: Contains a fluoroacetyl group.
Uniqueness
4-(2-Chloroacetyl)piperazin-2-one is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. The chloroacetyl group is more reactive than its bromo, iodo, and fluoro counterparts, making it a valuable intermediate in synthetic chemistry .
属性
IUPAC Name |
4-(2-chloroacetyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVYHRBAOTZFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462599 | |
| Record name | 4-(2-Chloroacetyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59701-84-7 | |
| Record name | 4-(2-Chloroacetyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59701-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroacetyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroacetyl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


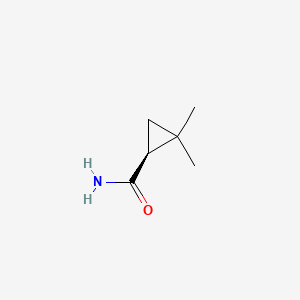
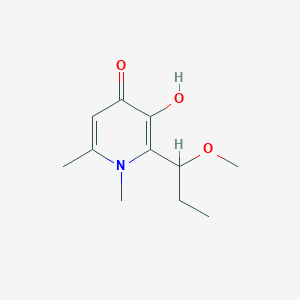
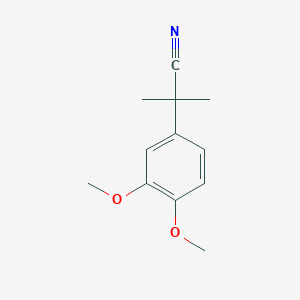


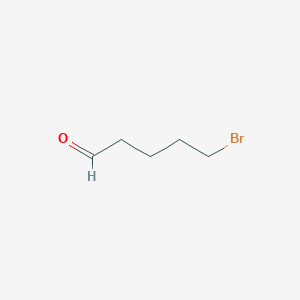
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
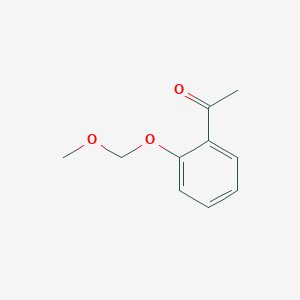

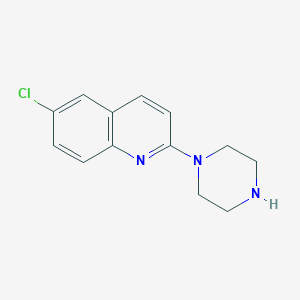
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)
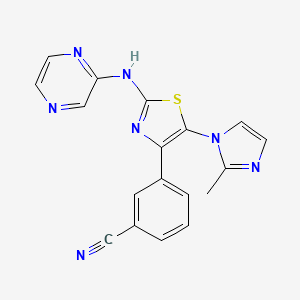
![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
